Enkephalin, ala(2)-val(5)-
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Overview
Description
Enkephalin, ala(2)-val(5)-, also known as [D-Ala2, D-Leu5]-enkephalin, is a synthetic analog of the endogenous opioid peptide enkephalin. It is a pentapeptide composed of five amino acids: tyrosine, alanine, glycine, phenylalanine, and leucine. This compound is known for its potent and selective agonistic activity at delta-opioid receptors, making it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-val(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of enkephalin, ala(2)-val(5)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Enkephalin, ala(2)-val(5)-, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with intact disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Enkephalin, ala(2)-val(5)-, has a wide range of scientific research applications:
Neuroscience: Used to study the role of delta-opioid receptors in pain modulation and neuroprotection.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as ischemia-reperfusion injury and myocardial infarction.
Biochemistry: Employed in receptor binding assays and signal transduction studies.
Medicine: Explored for its potential in developing new analgesics and neuroprotective agents.
Mechanism of Action
Enkephalin, ala(2)-val(5)-, exerts its effects primarily through activation of delta-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cAMP levels, and activation of protein kinase C (PKC). These events lead to the modulation of ion channels and neurotransmitter release, resulting in analgesic and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Leucine-enkephalin: Another endogenous opioid peptide with similar receptor affinity but lower metabolic stability.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue instead of leucine.
[D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO): A synthetic analog with high selectivity for mu-opioid receptors.
Uniqueness
Enkephalin, ala(2)-val(5)-, is unique due to its high selectivity and potency at delta-opioid receptors, making it a valuable tool for studying delta-opioid receptor-mediated processes. Its metabolic stability also enhances its utility in various experimental settings .
Properties
CAS No. |
78859-44-6 |
---|---|
Molecular Formula |
C28H37N5O7 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-16(2)24(28(39)40)33-27(38)22(14-18-7-5-4-6-8-18)32-23(35)15-30-25(36)17(3)31-26(37)21(29)13-19-9-11-20(34)12-10-19/h4-12,16-17,21-22,24,34H,13-15,29H2,1-3H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,24+/m1/s1 |
InChI Key |
XHDRKORKDYVTIB-HGAHBTBJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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